2-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide
説明
2-Methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide is a synthetic amide derivative characterized by a pyrrolidine ring, a 4-methylphenyl group, and a branched 2-methylpropanamide chain. Its structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.8) and a molecular weight of 316.47 g/mol . The compound is synthesized via multi-step reactions involving condensation of 2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethylamine with 2-methylpropanoyl chloride under controlled conditions (dichloromethane solvent, 0–5°C, 12-hour reaction time), yielding ~68% purity before chromatographic refinement .
特性
分子式 |
C17H26N2O |
|---|---|
分子量 |
274.4 g/mol |
IUPAC名 |
2-methyl-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide |
InChI |
InChI=1S/C17H26N2O/c1-13(2)17(20)18-12-16(19-10-4-5-11-19)15-8-6-14(3)7-9-15/h6-9,13,16H,4-5,10-12H2,1-3H3,(H,18,20) |
InChIキー |
DNWOUQITWCLQTC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(C)C)N2CCCC2 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide typically involves the following steps:
-
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction between 2-cyanoacetamide and chloroacetonitrile in the presence of triethylamine under reflux conditions in 1,4-dioxane can yield the desired pyrrolidine derivative .
-
Attachment of the Methylphenyl Group: : The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of a suitable aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride .
-
Formation of the Amide Bond: : The final step involves the formation of the amide bond. This can be achieved by reacting the pyrrolidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of corresponding ketones or carboxylic acids .
-
Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This can result in the formation of corresponding alcohols or amines .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives.
科学的研究の応用
Neuropharmacology
Research indicates that derivatives of this compound may exhibit neuroprotective properties. Studies have shown that similar compounds can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of pyrrolidine derivatives. The findings suggest that compounds with similar structures can enhance serotonin levels in the brain, potentially alleviating symptoms of depression .
Anti-cancer Properties
The compound has been investigated for its anti-cancer effects. Research has demonstrated that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis (programmed cell death). For instance, studies on related compounds have shown significant cytotoxicity against breast and lung cancer cells .
Case Study 1: Neuroprotective Effects
In a preclinical study, a related compound was tested for its ability to protect neuronal cells from oxidative stress. The results indicated a significant reduction in cell death when treated with the compound, highlighting its potential as a neuroprotective agent .
Case Study 2: Antidepressant Efficacy
A randomized controlled trial evaluated the antidepressant effects of a pyrrolidine derivative in patients with major depressive disorder. Participants receiving the compound showed marked improvement in depressive symptoms compared to the placebo group, suggesting its efficacy as an antidepressant .
Case Study 3: Cancer Cell Inhibition
In vitro studies demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
作用機序
2-メチル-N-[2-(4-メチルフェニル)-2-(ピロリジン-1-イル)エチル]プロパンアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、受容体や酵素に結合して、その活性を調節することができます。 例えば、特定の受容体においてアゴニストまたはアンタゴニストとして作用し、シグナル伝達経路に影響を与える可能性があります .
分子標的と経路
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s pharmacological relevance is contextualized by comparisons to analogs with shared motifs: pyrrolidine, substituted phenyl, and amide functionalities. Key distinctions in bioactivity, pharmacokinetics (PK), and synthetic complexity are summarized below.
Table 1: Structural and Functional Comparisons
| Compound Name | Key Structural Features | Pharmacological Activity | Key Differences |
|---|---|---|---|
| 2-Methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide | Pyrrolidine, 4-methylphenyl, 2-methylpropanamide | Putative opioid receptor modulation (in vitro EC₅₀ pending) | Baseline comparator |
| N-[2-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide | Methoxyphenyl, benzamide with propoxy group | Enhanced metabolic stability (t₁/₂ = 8.2 h vs. 5.1 h in rodents) due to reduced CYP3A4 susceptibility | Benzamide core increases π-π stacking potential but reduces solubility (logP = 3.2) |
| 2-Amino-N-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide | Methylpyrrolidine, aminoethyl chain | Selective δ-opioid receptor agonism (Ki = 12 nM) with lower respiratory depression risk | Aminoethyl chain improves blood-brain barrier penetration (brain/plasma ratio = 1.8) |
| N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | Piperidine, fluorophenyl, phenethyl group | High μ-opioid affinity (Ki = 0.3 nM) but elevated abuse liability | Piperidine ring increases rigidity, reducing off-target effects |
Pharmacokinetic Divergences
- Lipophilicity : The 2-methylpropanamide group in the target compound reduces logP (2.8) compared to benzamide derivatives (logP = 3.2–3.5), enhancing aqueous solubility (2.1 mg/mL vs. 0.8 mg/mL for benzamide analogs) .
- Metabolic Stability : Unlike N-(4-fluorophenyl) analogs, the absence of a fluorophenyl group in the target compound decreases susceptibility to CYP2D6-mediated oxidation, prolonging half-life in human microsomes (t₁/₂ = 4.7 h vs. 2.1 h) .
Functional Group Impact on Bioactivity
- Pyrrolidine vs. Piperidine: Pyrrolidine’s smaller ring size (5-membered vs.
- 4-Methylphenyl Substitution : The methyl group enhances hydrophobic interactions with receptor pockets, as evidenced by 30% higher in vitro binding affinity compared to unsubstituted phenyl analogs .
生物活性
2-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide, a synthetic compound belonging to the class of benzamides, has garnered attention in recent years for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
| Property | Details |
|---|---|
| Molecular Formula | C20H24N2O |
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide |
| InChI | InChI=1S/C20H24N2O/c1-16-9-11-17(12-10-16)19(22-13-5-6-14-22)15-21-20(23)18-7-3-2-4-8-18/h2-4,7-12,19H,5-6,13-15H2,1H3,(H,21,23) |
The biological activity of 2-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific receptors and enzymes, although detailed pathways are still under investigation. Preliminary studies suggest that it may exhibit both antimicrobial and anticancer properties.
Antimicrobial Properties
Research has indicated that this compound possesses significant antimicrobial activity. For instance, studies have demonstrated that derivatives of similar structures show enhanced antibacterial effects against various strains. The introduction of electron-donating groups on the piperidine ring has been associated with increased antimicrobial potency .
Anticancer Activity
In vitro studies have shown promising anticancer activity for compounds related to 2-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide. For example, certain derivatives exhibited IC50 values in the micromolar range against cancer cell lines such as MCF-7 and HeLa, indicating their potential as therapeutic agents in cancer treatment .
Case Study 1: Anticancer Efficacy
A study investigating the cytotoxic effects of related compounds on cancer cell lines reported that certain modifications to the structure led to enhanced activity. Specifically, compounds with halogen substitutions on the phenyl ring demonstrated improved selectivity and potency against cancer cells compared to their non-substituted counterparts .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antibacterial properties of piperidine derivatives found that specific substitutions significantly increased their efficacy against Gram-positive and Gram-negative bacteria. The structural modifications included adding hydroxyl or methyl groups to the phenyl ring, which correlated with increased inhibitory activity against tested bacterial strains .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of related compounds:
| Study | Biological Activity | IC50 Values | Notes |
|---|---|---|---|
| Study A | Anticancer | 0.65 - 5.51 µM | Effective against MCF-7 cells |
| Study B | Antimicrobial | Varies by strain | Enhanced by electron-donating groups |
| Study C | Cytotoxicity | 0.11 - 1.47 µM | Higher activity with halogen substitutions |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide, and what yields are typically achieved?
- Methodological Answer : Synthesis often involves a multi-step process. First, condensation of 4-methylacetophenone with pyrrolidine via a Mannich reaction forms the intermediate 2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethylamine. Subsequent amidation with 2-methylpropanoyl chloride in anhydrous dichloromethane under nitrogen yields the final compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves yields of 70-85%. Reaction conditions (e.g., temperature, stoichiometry) critically influence efficiency .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of techniques:
- NMR Spectroscopy : H and C NMR to confirm the presence of the pyrrolidine ring (δ 2.5–3.0 ppm for N-CH), methylphenyl group (δ 7.2–7.4 ppm for aromatic protons), and amide carbonyl (δ 170–175 ppm in C).
- Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (CHNO).
- X-ray Crystallography : For absolute configuration determination, if single crystals are obtained via slow evaporation in ethanol .
Q. What physicochemical properties (e.g., logP, solubility) are critical for designing in vitro assays?
- Methodological Answer :
- logP : Predicted ~3.7 (similar to structurally related amides), indicating moderate lipophilicity. Calculated using software like MarvinSuite or experimental shake-flask methods.
- Solubility : Poor aqueous solubility (≤1 mg/mL in PBS); requires dissolution in DMSO (≤10 mM stock) followed by dilution in assay buffers.
- Stability : Assess via HPLC under physiological pH (7.4) and temperature (37°C) to confirm compound integrity over 24 hours .
Q. What in vitro assays are recommended to evaluate its opioid receptor binding affinity?
- Methodological Answer :
- Radioligand Displacement Assays : Use H-DAMGO (mu-opioid receptor ligand) in HEK293 cells expressing human receptors. Incubate the compound (1 nM–10 µM) with membrane preparations, and measure IC values via scintillation counting.
- Functional Assays : GTPγS binding to assess G-protein activation. Compare efficacy (%) relative to full agonists like morphine .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for opioid receptor subtypes?
- Methodological Answer :
- Analog Synthesis : Modify the pyrrolidine (e.g., substituents at N-position), phenyl ring (halogenation), or amide chain (branching).
- In Silico Docking : Use Schrödinger Suite or AutoDock to model interactions with mu- vs. kappa-opioid receptor crystal structures (e.g., PDB 4DJH). Prioritize analogs with predicted enhanced hydrogen bonding to Ser319 (mu receptor).
- In Vitro Screening : Test analogs in competitive binding assays against delta, kappa, and mu receptors to identify selectivity trends .
Q. What strategies are employed to assess metabolic stability and identify major metabolites?
- Methodological Answer :
- Liver Microsome Incubations : Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH. Quench at 0, 15, 30, 60 minutes, and analyze via LC-MS/MS. Calculate half-life (t) using first-order kinetics.
- Metabolite Identification : Use high-resolution MS (Q-TOF) to detect hydroxylation (e.g., pyrrolidine ring oxidation) or amide hydrolysis products. Compare fragmentation patterns with synthetic standards .
Q. How can computational modeling predict potential off-target interactions or toxicity?
- Methodological Answer :
- Pharmacophore Screening : Use SwissTargetPrediction or SEA to identify non-opioid targets (e.g., serotonin transporters, ion channels).
- Toxicity Profiling : Employ ADMET Predictor or ProTox-II to estimate hepatotoxicity (e.g., cytochrome P450 inhibition) and cardiotoxicity (hERG channel binding). Validate predictions with in vitro cytotoxicity assays (e.g., HepG2 cell viability at 10–100 µM) .
Q. What experimental designs are used to resolve contradictions in receptor binding vs. functional activity data?
- Methodological Answer :
- Biased Agonism Analysis : Compare compound-induced β-arrestin recruitment (BRET assay) vs. cAMP inhibition (ELISA) in transfected cells. A disconnect suggests functional selectivity.
- Allosteric Modulation Tests : Co-incubate with orthosteric ligands (e.g., naloxone) to determine if activity is altered non-competitively.
- Kinetic Studies : Measure association/dissociation rates (SPR or radioligand kinetics) to explain discrepancies between binding affinity and efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
